Olsalazine-13C12 Sodium Salt
Description
Significance of Stable Isotope Tracers in Drug Development and Discovery
The use of stable isotope tracers, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), has revolutionized the study of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body). metsol.comprosciento.com By replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes, researchers can create a version of the drug that is chemically identical but distinguishable by mass spectrometry. metsol.comnih.gov
This ability to "tag and trace" a drug allows for precise measurement of its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comchemicalsknowledgehub.com Key applications and their significance include:
Metabolism Studies: SIL compounds enable the unambiguous identification and quantification of drug metabolites, even those present at very low concentrations. researchgate.net This helps in understanding how a drug is broken down, which metabolic pathways are involved, and whether any metabolites are active or potentially toxic.
Pharmacokinetic Analysis: Co-administration of a labeled and unlabeled drug (a "microtracer" study) allows for the precise determination of absolute bioavailability and other key pharmacokinetic parameters without the need for a separate intravenous dosing session.
Bioavailability and Bioequivalence Studies: Stable isotopes are used to compare different formulations of a drug or to assess the impact of food on its absorption.
Mechanistic Investigations: Tracers can elucidate the mechanism of action of a drug by tracking its interaction with specific enzymes, receptors, or metabolic pathways. prosciento.comkuleuven.be
Safety and Efficacy: By providing a detailed picture of a drug's lifecycle in the body, SIL studies contribute to building a comprehensive safety and efficacy profile, which is crucial for regulatory approval. metsol.commusechem.com
The data generated from stable isotope studies are highly sensitive and accurate, providing a clear understanding of a drug's behavior at the molecular level without altering its inherent chemical properties. nih.govmusechem.com
Rationale for Carbon-13 Labeling in Olsalazine (B1677275) Investigations
Olsalazine is a prodrug used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. patsnap.comdrugbank.comnih.gov It consists of two molecules of 5-aminosalicylic acid (5-ASA), the active therapeutic agent, linked by an azo bond. patsnap.comnih.gov This bond is designed to be cleaved by bacteria in the colon, releasing 5-ASA directly at the site of inflammation. patsnap.comfda.gov
Carbon-13 (¹³C) labeling is particularly well-suited for studying Olsalazine for several reasons:
Stable Isotope: As a stable, non-radioactive isotope, ¹³C is safe for administration in clinical studies, allowing for direct investigation of the drug's metabolism in humans. wikipedia.org
Chemical Identity: ¹³C-labeled compounds retain the same chemical and biological properties as their unlabeled counterparts, ensuring that the observed metabolic fate is representative of the actual drug.
Metabolic Stability of the Label: Carbon atoms form the fundamental backbone of the Olsalazine molecule. Placing the ¹³C label within the core structure, as in Olsalazine-¹³C₁₂, ensures that the label is not easily lost through metabolic processes, unlike labels on more peripheral, exchangeable positions. chemicalsknowledgehub.com This allows for comprehensive tracking of the entire carbon skeleton as it is metabolized.
Analytical Specificity: Mass spectrometry can easily distinguish between the ¹²C and ¹³C isotopes, providing high sensitivity and specificity for detecting the labeled drug and its metabolites against a complex biological background. nih.govwikipedia.org
By using Olsalazine-¹³C₁₂, researchers can precisely track the conversion of the prodrug into its active 5-ASA components within the colon, quantify the extent of systemic absorption, and identify any other potential metabolites. medchemexpress.compharmaffiliates.com
Overview of Olsalazine-13C12 Sodium Salt as a Mechanistic Probe
Olsalazine-¹³C₁₂ Sodium Salt is the stable isotope-labeled version of Olsalazine sodium, where all 12 carbon atoms in the core structure are replaced with ¹³C isotopes. medchemexpress.compharmaffiliates.commedchemexpress.com This extensive labeling makes it an excellent mechanistic probe for detailed pharmacological investigations.
Its primary role as a probe is to elucidate the precise in vivo journey of Olsalazine. After oral administration, researchers can use advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to:
Confirm the Site of Activation: Track the administered Olsalazine-¹³C₁₂ and verify that it remains intact until it reaches the colon, where the labeled 5-ASA molecules appear as a result of bacterial azoreductase activity. patsnap.comfda.gov
Quantify Bioavailability: Measure the amount of labeled Olsalazine and its metabolites (like ¹³C-labeled 5-ASA and its acetylated form, Ac-5-ASA) that are absorbed into the bloodstream and subsequently excreted in the urine. fda.govhres.ca
Investigate Metabolic Pathways: Trace the fate of the carbon backbone to understand the complete metabolic profile, confirming the primary conversion to 5-ASA and identifying any minor metabolic routes. drugbank.comnih.gov
The use of Olsalazine-¹³C₁₂ Sodium Salt provides definitive, quantitative data that is crucial for understanding the drug's disposition and confirming that its delivery mechanism functions as intended. medchemexpress.compharmaffiliates.com
Interactive Data Tables
Below are interactive tables summarizing key information related to Olsalazine and its labeled form.
Table 1: Compound Properties
| Property | Value | Source |
| Compound Name | Olsalazine | nih.gov |
| Molecular Formula | C₁₄H₁₀N₂O₆ | chemicalbook.com |
| Mechanism of Action | Prodrug of Mesalamine (5-ASA); delivers the active agent to the colon where it exerts a local anti-inflammatory effect. | patsnap.comdrugbank.comfda.gov |
| Primary Indication | Ulcerative Colitis | patsnap.comdrugbank.comnih.gov |
| Labeled Analog | Olsalazine-¹³C₁₂ Sodium Salt | medchemexpress.compharmaffiliates.com |
| Molecular Formula (Labeled) | ¹³C₁₂H₈N₂Na₂O₆ | pharmaffiliates.com |
Table 2: Research Applications of Olsalazine-¹³C₁₂ Sodium Salt
| Research Area | Application | Rationale | Source |
| Pharmacokinetics | Determining absorption, distribution, metabolism, and excretion (ADME) | Allows for precise tracking and quantification of the drug and its metabolites. | musechem.comchemicalsknowledgehub.com |
| Metabolism | Identifying and quantifying the conversion to 5-ASA and other metabolites | The stable ¹³C label enables unambiguous detection by mass spectrometry. | nih.gov |
| Mechanism of Action | Confirming colonic activation and local delivery of 5-ASA | Tracing the labeled molecule confirms that cleavage of the azo bond occurs specifically in the colon. | patsnap.comfda.gov |
| Bioavailability | Measuring the extent of systemic drug absorption | Differentiates between the administered drug and endogenous compounds, allowing for accurate measurement in plasma and urine. | fda.gov |
Properties
Molecular Formula |
C₂¹³C₁₂H₈N₂Na₂O₆ |
|---|---|
Molecular Weight |
358.11 |
Synonyms |
3,3’-(1,2-Diazenediyl)bis[6-hydroxybenzoic Acid-13C12 Sodium Salt; 3,3’-Azobis(6-hydroxybenzoic Acid)-13C12 Sodium Salt; Azodisal Sodium-13C12; Disodium Azodisalicylate-13C12; C.I. 14130-13C12; CJ-91B-13C12; Chrome Yellow AS-13C12; Dipentum-13C12; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Olsalazine 13c12 Sodium Salt
Strategies for Carbon-13 Enrichment in the Olsalazine (B1677275) Scaffold
The fundamental approach to producing Olsalazine-13C12 is to construct the molecule from precursors that are already enriched with carbon-13. Given that the olsalazine molecule is a symmetrical dimer of mesalazine (5-aminosalicylic acid), the most direct strategy involves the synthesis and subsequent coupling of two molecules of fully labeled 5-aminosalicylic acid-13C6. nih.govresearchgate.net
From a precursor like Phenol-13C6, a multi-step synthesis can be envisioned to introduce the necessary carboxyl and amino functional groups at the correct positions. This would typically involve:
Carboxylation: Introduction of a carboxyl group onto the 13C-labeled phenol (B47542) ring to form Salicylic (B10762653) acid-13C6.
Nitration: Introduction of a nitro group, followed by
Reduction: Conversion of the nitro group to an amino group to yield the final labeled precursor, 5-aminosalicylic acid-13C6.
The table below outlines the key precursors in this proposed pathway.
| Precursor Name | Labeled Form | Role in Synthesis |
| Phenol | Phenol-13C6 | Starting material for the aromatic scaffold |
| Salicylic acid | Salicylic acid-13C6 | Intermediate after carboxylation of Phenol-13C6 |
| 5-Nitrosalicylic acid | 5-Nitrosalicylic acid-13C6 | Intermediate after nitration of Salicylic acid-13C6 |
| 5-Aminosalicylic acid (Mesalazine) | 5-Aminosalicylic acid-13C6 | The direct precursor for the final coupling reaction |
The term "stereospecific" is not directly applicable to the isotopic placement in olsalazine, as the molecule is achiral. A more accurate term is regiospecific or site-specific isotopic placement. The goal for Olsalazine-13C12 Sodium Salt is to have uniform labeling across all twelve carbon atoms of the two aromatic rings and the two carboxyl groups.
By using a precursor like 5-aminosalicylic acid-13C6, where the entire carbon skeleton is derived from a fully labeled starting material like Benzene-13C6, it is ensured that every carbon position in the resulting olsalazine molecule is a 13C atom. This approach avoids the complexity of introducing 13C at specific individual positions and guarantees the desired uniform labeling pattern. nih.gov
Chemical Synthesis Pathways for this compound
Once the isotopically labeled precursor, 5-aminosalicylic acid-13C6, is synthesized, the final assembly into Olsalazine-13C12 follows established methods for the synthesis of unlabeled olsalazine. The primary method involves a diazotization reaction followed by azo coupling. researchgate.net
The synthesis proceeds as follows:
Diazotization: The amino group of 5-aminosalicylic acid-13C6 is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This converts the amino group into a diazonium salt.
Azo Coupling: The resulting diazonium salt is then allowed to react with another molecule of 5-aminosalicylic acid-13C6. The diazonium group acts as an electrophile and attacks the electron-rich aromatic ring of the second molecule, forming the characteristic azo bridge (-N=N-) that links the two salicylic acid moieties.
Salt Formation: The resulting Olsalazine-13C12 free acid is then treated with a sodium base, such as sodium hydroxide, to form the final, more soluble this compound.
An alternative patented method describes the synthesis from a precursor referred to as a "conjugate," which is hydrolyzed to form olsalazine. google.com Adapting this for the labeled compound would require the initial synthesis of the 13C12-labeled conjugate.
Characterization of Isotopic Purity and Chemical Identity
Rigorous analytical characterization is essential to confirm the chemical identity of the final product and to determine the extent of carbon-13 incorporation.
The isotopic abundance, or enrichment, of this compound is primarily determined using Mass Spectrometry (MS) . nih.gov The molecular weight of unlabeled Olsalazine Sodium (C14H8N2Na2O6) is approximately 346.21 g/mol . nih.gov By replacing twelve 12C atoms with 13C atoms, the molecular weight of the fully labeled compound (¹³C₁₂C₂H₈N₂Na₂O₆) increases to approximately 358.11 g/mol . cymitquimica.compharmaffiliates.com
Mass spectrometry analysis allows for:
Confirmation of Mass Shift: A high-resolution mass spectrum will show a peak corresponding to the mass of the 13C12-labeled molecule, confirming the successful incorporation of the heavy isotopes.
Quantification of Enrichment: By analyzing the distribution of mass isotopologues (molecules with different numbers of 13C atoms), the isotopic enrichment can be calculated. nih.gov An ideal synthesis would yield a product with a very high abundance of the M+12 peak (representing the fully labeled molecule) and minimal intensity for lower mass peaks (representing partially labeled or unlabeled molecules). nih.gov
As correctly noted, carbon-13 is a stable, non-radioactive isotope. Therefore, the concept of "radiochemical purity" does not apply. Instead, the focus is on chemical purity and isotopic purity .
Chemical Purity: This is assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), which separates the desired compound from any unreacted precursors or synthesis byproducts.
Structural Confirmation and Isotopic Placement: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
¹³C NMR: The carbon-13 NMR spectrum provides direct evidence of 13C enrichment. In a fully labeled compound, the signal intensity will be dramatically enhanced compared to a spectrum run on an unlabeled sample at natural abundance (1.1% 13C). nih.gov Furthermore, the presence of 13C-13C coupling patterns can confirm the connectivity of the labeled carbon atoms within the aromatic rings.
The following table summarizes the analytical methods used for characterization.
| Analytical Technique | Purpose | Key Findings |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic abundance | Confirms mass shift due to 13C incorporation; allows calculation of isotopic enrichment percentage. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity | Separates Olsalazine-13C12 from impurities and unreacted starting materials. |
| ¹H NMR Spectroscopy | Structural confirmation | Verifies the chemical structure by analyzing proton signals and their coupling patterns. |
| ¹³C NMR Spectroscopy | Confirmation of isotopic labeling and placement | Shows highly enhanced signals for all carbon positions; 13C-13C coupling confirms the integrity of the labeled scaffold. |
Preclinical Pharmacokinetic Studies Utilizing Olsalazine 13c12 Sodium Salt
Absorption Dynamics in In Vitro and Animal Models
The absorption of olsalazine (B1677275) is intentionally limited, as it is designed as a prodrug to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon. nih.govnih.gov Preclinical studies confirm this design, showing minimal systemic uptake of the parent compound.
Intestinal Permeability and Transport Mechanisms
In vitro models, such as Caco-2 cell monolayers, are standard tools for assessing intestinal permeability. nih.gov These models simulate the human intestinal epithelium and are used to predict in vivo drug absorption. youtube.com Studies on analogous compounds like sulfasalazine (B1682708) in Caco-2 cells have demonstrated very low permeability from the apical (intestinal lumen) to the basolateral (blood) side. nih.gov This low rate of passage is attributed to the activity of cellular efflux pumps, such as multidrug resistance-associated proteins, which actively transport the compound back into the intestinal lumen, thereby limiting its absorption. nih.gov
Animal studies in rats have further explored the interaction of olsalazine with the intestinal wall. Research has shown that olsalazine can inhibit transport systems within the small intestine. nih.gov Specifically, at concentrations relevant to therapeutic use, olsalazine has been found to significantly inhibit the transport of fluid and glucose in the rat jejunum. nih.govnih.gov This interaction underscores the compound's local activity within the gastrointestinal tract, which is a key feature of its therapeutic design.
Systemic Exposure and Bioavailability Assessment in Preclinical Species
Consistent with its design as a colon-targeted prodrug, olsalazine exhibits very low systemic bioavailability in preclinical models. nih.gov Studies based on both oral and intravenous administration in animals indicate that only a small fraction of an oral dose is absorbed into the bloodstream. drugbank.compfizer.com The majority of the administered dose, approximately 98-99%, bypasses absorption in the upper gastrointestinal tract and reaches the colon intact. pfizer.com
| Parameter | Finding in Preclinical Models | Source(s) |
| Systemic Bioavailability | ~2.4% | drugbank.compfizer.com |
| Fraction Reaching Colon | 98-99% | pfizer.com |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | drugbank.compfizer.com |
| Peak Plasma Concentration (Cmax) | Low (e.g., 1.6 to 6.2 µmol/L) | drugbank.compfizer.com |
Distribution Profiles in Biological Compartments (Preclinical)
Once a drug is absorbed into the systemic circulation, its distribution to various tissues and organs determines its potential sites of action and toxicity. For olsalazine, due to its low absorption, systemic distribution is limited, but understanding its binding characteristics and potential for tissue accumulation is still important.
Tissue Distribution Studies Using Isotopic Tracers
Isotopic tracers are the definitive tool for mapping the distribution of a drug throughout the body. wikipedia.org Studies using 14C-labeled olsalazine in rats have been conducted to trace the compound's path following administration. sci-hub.se Such studies allow for the quantification of total radioactivity in various tissues at different time points, providing a comprehensive picture of where the drug and its metabolites accumulate. nih.gov
While specific tissue concentration data for olsalazine is sparse due to its minimal absorption, the methodology is well-established. After oral administration of a compound like [14C]-olsalazine, tissues such as the liver, kidneys, spleen, and gastrointestinal tract are collected. mdpi.com The amount of radioactivity in each tissue is then measured to determine the extent of distribution. For olsalazine, the highest concentrations of the tracer are expectedly found within the gastrointestinal tract, particularly the colon, which is its target organ. pfizer.com Studies with radioiodinated olsalazine in mouse models of colitis have confirmed a high uptake in the colon. ekb.eg The liver and kidneys also show measurable levels, reflecting their roles in metabolizing and excreting the small fraction of the drug that is absorbed. nih.gov
Plasma Protein Binding and Partitioning Investigations
The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter that influences its distribution and availability to exert pharmacological effects. wikipedia.org Only the unbound, or "free," fraction of a drug is able to diffuse into tissues and interact with targets. wikipedia.org
In vitro and preclinical studies have consistently shown that olsalazine is highly bound to plasma proteins. drugbank.compfizer.com Olsalazine and its primary circulating metabolite, olsalazine-O-sulfate (olsalazine-S), are both more than 99% bound to plasma proteins. drugbank.com This extensive binding severely restricts the amount of free drug available to distribute into tissues, effectively keeping it within the vascular compartment. This high degree of protein binding contributes to the drug's low volume of distribution. In contrast, the active moiety mesalamine (5-ASA), once liberated in the colon and absorbed, exhibits lower plasma protein binding of approximately 74%. drugbank.com
| Compound | Plasma Protein Binding | Source(s) |
| Olsalazine | >99% | drugbank.compfizer.com |
| Olsalazine-O-Sulfate (Metabolite) | >99% | drugbank.com |
| Mesalamine (5-ASA) (Active Moiety) | ~74% | drugbank.com |
Excretion Pathways and Clearance Mechanisms (Preclinical)
The final phase of a drug's pharmacokinetic profile is its elimination from the body. Studies utilizing isotopically labeled olsalazine have been crucial for accurately tracking its excretion pathways.
Preclinical studies in rats using 14C-labeled olsalazine have provided a clear picture of its elimination. sci-hub.se After an oral dose, the total recovery of radioactivity in animal models ranges from 90% to 97%, indicating that the vast majority of the drug is accounted for in excreta. drugbank.com
The primary route of excretion is via the feces. sci-hub.se This is expected, as the unabsorbed portion of the drug (98-99%) passes through the colon, where it is cleaved by bacterial azo reductases into two molecules of 5-ASA. pfizer.com This liberated 5-ASA is then partially acetylated and excreted in the feces. drugbank.com
A very small amount of the parent drug is eliminated in the urine, with urinary recovery of olsalazine being less than 1%. drugbank.compfizer.com The small fraction of the dose that is absorbed is metabolized, primarily in the liver to olsalazine-O-sulfate, and subsequently excreted by the kidneys. drugbank.com Analysis of urine from rats administered 14C-labeled olsalazine showed that the excreted material consisted of approximately 90% N-acetyl-5-ASA (the acetylated metabolite of the active drug), 5% unchanged olsalazine, and 5% 5-ASA. sci-hub.se
Olsalazine has a very short serum half-life of approximately 0.9 hours. pfizer.com However, its sulfated metabolite, olsalazine-S, has a much longer half-life of about seven days, which is attributed to its high affinity and slow dissociation from plasma proteins. drugbank.com
| Excretion Pathway | Percentage of Administered Dose / Composition | Source(s) |
| Total Recovery (Urine + Feces) | 90-97% | drugbank.com |
| Primary Route | Feces | sci-hub.se |
| Urinary Recovery (Unchanged Olsalazine) | < 1% | drugbank.compfizer.com |
| Composition of Urinary Excreta (Rat) | ~90% N-acetyl-5-ASA, ~5% Olsalazine, ~5% 5-ASA | sci-hub.se |
Biliary and Renal Excretion Analysis
The excretion of olsalazine and its metabolites via biliary and renal routes is limited, as the drug is designed for local action in the colon. pfizer.comnih.gov
Studies in healthy volunteers and patients have investigated the extent of biliary excretion. nih.gov Following jejunal infusion of a 1g dose, the mean biliary excretion was found to be very low, estimated at less than 2% for olsalazine and less than 1% for its metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). nih.gov When administered intravenously, the biliary excretion of olsalazine showed significant individual variation but was estimated to be less than 20% of the dose. nih.gov No metabolites were detected in the bile after intravenous administration. nih.gov
Renal excretion is a minor pathway for the parent compound, olsalazine. drugbank.comfda.gov Less than 1% of an oral dose of olsalazine is recovered unchanged in the urine. pfizer.comnih.govdrugbank.com However, its active metabolite, 5-aminosalicylic acid (5-ASA), which is formed in the colon, is absorbed to some extent and then excreted by the kidneys. fda.govmedscape.com Approximately 20% of the total 5-ASA formed is recovered in the urine. nih.govdrugbank.comfda.gov The vast majority of this urinary excretion, over 90%, is in the form of the deactivated metabolite, Ac-5-ASA. drugbank.comfda.gov Only very small quantities of unmetabolized 5-ASA are found in the urine. drugbank.com A minor metabolite formed in the liver, olsalazine-O-sulfate, is also cleared via the kidneys. drugbank.comfda.gov
| Compound | Excretion Route | Percentage of Dose Excreted | Notes |
|---|---|---|---|
| Olsalazine | Biliary (Jejunal Infusion) | < 2% | Estimated from studies in healthy volunteers and patients. nih.gov |
| Olsalazine | Biliary (Intravenous) | < 20% | Showed large individual variations (0.16-12.2%). nih.gov |
| Olsalazine | Renal (Urine) | < 1% | Represents a minor excretion pathway for the parent drug. pfizer.comnih.gov |
| Ac-5-ASA | Biliary (Jejunal Infusion) | < 1% | N-acetyl-5-aminosalicylic acid, a metabolite of 5-ASA. nih.gov |
| Total 5-ASA Metabolites | Renal (Urine) | ~20% | Primarily excreted as Ac-5-ASA. nih.govdrugbank.comfda.gov |
Fecal Elimination Studies
Fecal elimination is the primary route of excretion for the bulk of an orally administered olsalazine dose, consistent with its design to deliver the active moiety directly to the colon. mhmedical.com Studies using 14C-labeled olsalazine in both animals and humans have demonstrated a total recovery of 90 to 97% of the oral dose, the majority of which is accounted for in the feces. drugbank.comfda.gov
After oral administration, 98 to 99% of the olsalazine dose reaches the colon intact. pfizer.comnih.gov There, it is converted by bacterial azo reductases into two molecules of the therapeutically active 5-ASA. pfizer.comnih.gov This liberated 5-ASA acts locally on the colonic mucosa. The portion of 5-ASA that is not absorbed is eliminated in the feces, either as the parent 5-ASA or after being partially acetylated to Ac-5-ASA by the colonic epithelium. nih.govdrugbank.comfda.gov
Under normal conditions, less than 5% of an oral dose is recovered as unchanged olsalazine in the feces. drugbank.com However, factors that decrease whole gut transit time can significantly alter this. In such cases, the amount of unchanged olsalazine excreted in the feces can increase to over 50% of the administered dose, as there is less time for bacterial conversion in the colon. drugbank.com
| Compound/Fraction | Percentage of Oral Dose | Notes |
|---|---|---|
| Total Recovery (Urine + Feces) | 90 - 97% | Based on studies with 14C-labeled olsalazine. drugbank.comfda.gov |
| Unchanged Olsalazine in Feces (Normal Transit) | < 5% | The vast majority is converted to 5-ASA in the colon. drugbank.com |
| Unchanged Olsalazine in Feces (Decreased Transit) | > 50% | Reduced time for bacterial conversion leads to higher excretion of the parent drug. drugbank.com |
| 5-ASA and Ac-5-ASA | Major fecal components | The unabsorbed portion of the active moiety and its acetylated metabolite are excreted in feces. nih.govdrugbank.comfda.gov |
Metabolic Fate and Pathway Elucidation of Olsalazine 13c12 Sodium Salt
In Vitro Metabolic Transformation Studies
In vitro studies are crucial for isolating and understanding the specific metabolic pathways involved in the biotransformation of Olsalazine-13C12 Sodium Salt. These studies typically utilize subcellular fractions and microbial cultures to model the metabolic environments of the liver and the colon.
The primary and therapeutically essential metabolic conversion of olsalazine (B1677275) occurs in the colon, mediated by the gut microbiota. pfizer.comnih.gov Between 98% and 99% of an oral dose of olsalazine reaches the large intestine intact. fda.govpfizer.com In this environment, anaerobic and aerobic bacteria produce azoreductase enzymes that cleave the diazo-bond (-N=N-) linking the two 5-aminosalicylic acid (5-ASA) molecules. nih.gov
This azo-reduction pathway is the pivotal activation step, converting the Olsalazine-13C12 prodrug into two molecules of ¹³C-labeled 5-ASA (mesalamine), the active anti-inflammatory agent. pfizer.comnih.gov In vitro studies using fecal slurries have confirmed this biotransformation, demonstrating a decrease in the concentration of olsalazine over time with a corresponding increase in the concentration of 5-ASA. nih.gov The rate of this microbial metabolism can be influenced by gut transit time; accelerated transit can lead to a higher recovery of the unchanged drug in feces. nih.gov Comparative in vitro studies have shown that the degradation rate of olsalazine (t1/2, 145.1 min) is slower than that of other azo-bonded drugs like sulfasalazine (B1682708) (t1/2, 32.8 min) and balsalazide (B1667723) (t1/2, 80.9 min), suggesting that the molecular structure beyond the azo bond influences the efficiency of microbial cleavage. nih.gov
The use of ¹³C₁₂ labeling enables the precise identification and quantification of olsalazine and its metabolites against a complex biological background. In vitro systems allow for the clear characterization of these labeled species.
| Labeled Compound | Metabolic Origin | Location of Identification (In Vitro) | Role |
| This compound | Parent Compound | Incubation medium (pre-metabolism) | Prodrug |
| ¹³C-labeled 5-Aminosalicylic Acid (5-ASA) | Enteric Microbial Azo-Reduction | Colonic/fecal slurry incubations | Active therapeutic moiety |
| ¹³C-labeled N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | Acetylation of 5-ASA | Colonic epithelial cell models | Metabolite of 5-ASA |
| Olsalazine-13C12-O-Sulfate | Hepatic Phase II Metabolism | Hepatic microsomal/cytosolic incubations | Minor systemic metabolite |
This table is based on the known metabolic pathways of olsalazine; the ¹³C label would be retained in the core structures.
The primary labeled metabolite generated in enteric incubations is ¹³C-labeled 5-ASA. nih.gov Further metabolism by colonic epithelial cells can lead to the formation of ¹³C-labeled N-acetyl-5-aminosalicylic acid (Ac-5-ASA). drugbank.com In hepatic models, the major identified metabolite would be Olsalazine-13C12-O-Sulfate. fda.gov
In Vivo Metabolic Profiling in Preclinical Models
Preclinical animal models are essential for understanding the complete metabolic profile of this compound in a whole-organism context, confirming the findings from in vitro studies and revealing details about metabolite distribution and excretion.
Following oral administration in animal models, olsalazine demonstrates limited systemic bioavailability, with less than 5% of the dose being absorbed. drugbank.com The use of isotopic labeling, such as with ¹⁴C or ¹³C, allows for a comprehensive mass balance analysis. fda.govpfizer.com
Circulating Metabolites: Plasma analysis reveals very low levels of the parent ¹³C₁₂-labeled olsalazine. The most significant circulating metabolite derived from the small amount of absorbed parent drug is olsalazine-O-sulfate, which is over 99% bound to plasma proteins. fda.gov The active moiety, ¹³C-labeled 5-ASA, and its metabolite, ¹³C-labeled N-acetyl-5-ASA, are also detected in plasma after being absorbed from the colon. drugbank.com
Excreted Metabolites: The total recovery of labeled olsalazine in animals ranges from 90% to 97%. fda.govdrugbank.com The excretion profile highlights the drug's intended colonic action:
Urine: Urinary recovery of the parent drug is less than 1%. fda.govpfizer.com The primary urinary metabolites are derived from the systemically absorbed 5-ASA. Approximately 20% of the total liberated mesalamine is recovered in the urine, with over 90% of that being in the form of N-acetyl-5-ASA. drugbank.com
Feces: The majority of the administered drug is accounted for in the feces. This includes un-metabolized ¹³C₁₂-olsalazine (if gut transit is rapid), the active ¹³C-labeled 5-ASA, and its partially acetylated form. drugbank.comnih.gov
While detailed species-specific comparative studies for olsalazine are not extensively documented in the provided search results, the fundamental metabolic pathway is conserved across different mammalian species, including humans. fda.govdrugbank.com The reliance on gut microbial azoreductases for activation is a common feature in conventional preclinical models (e.g., rodents, dogs) and humans. nih.gov
| Parameter | Finding | Species |
| Total Recovery (labeled dose) | 90% to 97% | Animals and Humans |
| Primary Metabolism Site | Colon (Microbial Azo-reduction) | Conserved across species |
| Major Active Metabolite | 5-Aminosalicylic Acid (5-ASA) | Conserved across species |
| Major Urinary Metabolite | N-acetyl-5-aminosalicylic acid | Conserved across species |
| Hepatic Metabolism | Minor (O-sulfation of parent drug) | Conserved across species |
Enzyme Kinetics and Metabolic Reaction Mechanisms
The biotransformation of this compound is a critical step in its therapeutic action, relying entirely on the enzymatic machinery of the gut microbiota. This process is governed by the principles of enzyme kinetics and specific metabolic reaction mechanisms, which dictate the rate and extent of the prodrug's conversion to its active moieties.
The primary metabolic event in the fate of olsalazine is the reductive cleavage of its central azo bond (–N=N–). This reaction is catalyzed by azoreductases, a group of enzymes produced by a wide variety of anaerobic bacteria residing in the colon. The isotopic labeling with Carbon-13 in this compound does not significantly alter its chemical properties or its susceptibility to enzymatic cleavage compared to the unlabeled compound. Therefore, the extensive research on olsalazine's metabolism is directly applicable to its isotopically labeled counterpart.
The mechanism of azo reduction by these bacterial flavoenzymes involves a "ping-pong" kinetic mechanism. The enzyme is first reduced by an electron donor, typically NADH or NADPH, and then the reduced enzyme, in turn, reduces the azo compound. This process involves the transfer of two electrons to the azo bond, leading to its cleavage and the formation of two molecules of 5-aminosalicylic acid (5-ASA), the therapeutically active component.
The substrate specificity of bacterial azoreductases is a key factor influencing the rate of metabolism of different azo-bonded prodrugs. In vitro studies using pooled human fecal slurries, which provide a representative sample of the colonic microbiota and their enzymatic activity, have demonstrated clear differences in the degradation rates of olsalazine compared to other azo-bonded drugs like sulfasalazine and balsalazide.
One such study investigated the degradation half-lives (t½) of these three compounds in a controlled in vitro colonic model. The results indicated that olsalazine is metabolized at a significantly slower rate than both sulfasalazine and balsalazide. This suggests that the chemical structure of the entire molecule, not just the azo bond, influences its recognition and processing by bacterial azoreductases. The symmetrical nature of olsalazine, being a dimer of 5-ASA, may play a role in its slower metabolism compared to sulfasalazine and balsalazide, which have different carrier moieties attached to the 5-ASA.
| Compound | Degradation Half-Life (t½) in minutes |
|---|---|
| Sulfasalazine | 32.8 |
| Balsalazide | 80.9 |
| Olsalazine | 145.1 |
These findings from in vitro models are consistent with in vivo observations, where a lower percentage of unchanged olsalazine is recovered in feces compared to sulfasalazine, indicating more extensive metabolism of the latter during its transit through the colon. nih.gov The slower degradation of olsalazine may result in a more distal delivery of the active 5-ASA in the colon.
The biotransformation of olsalazine is not carried out by a single enzyme but rather by a consortium of azoreductases produced by the diverse microbial community of the human colon. Identifying the specific bacterial species and the particular enzyme isoforms responsible for this metabolic conversion is an area of ongoing research.
Advanced Analytical Methodologies for Olsalazine 13c12 Sodium Salt and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Quantificationyoutube.comrsc.orgnih.govmdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. lcms.czsemanticscholar.org The use of a stable isotope-labeled internal standard like Olsalazine-13C12 Sodium Salt is considered the gold standard in quantitative bioanalysis. sigmaaldrich.com
Method Development and Validation for Stable Isotope-Labeled Compoundsmdpi.com
The development of a robust LC-MS/MS method for a stable isotope-labeled compound such as this compound involves a systematic optimization of chromatographic and mass spectrometric conditions. The goal is to achieve a sensitive, selective, and reproducible assay for the simultaneous determination of the analyte and its labeled internal standard.
Chromatographic Separation: The chromatographic method is designed to provide good retention, symmetric peak shape, and adequate separation from endogenous interferences. A reversed-phase C18 column is commonly employed for the separation of olsalazine (B1677275) and its metabolites. nih.gov The mobile phase typically consists of an aqueous component with an organic modifier like methanol (B129727) or acetonitrile, and additives such as formic acid to enhance ionization. nih.govnih.gov
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for both the analyte and its stable isotope-labeled internal standard. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 12 Da higher than that of unlabeled olsalazine. The fragmentation pattern, however, is expected to be identical.
Method Validation: A comprehensive validation is essential to ensure the reliability of the bioanalytical method. While specific validation data for this compound is not publicly available, the validation parameters for a similar assay for mesalazine, the active metabolite of olsalazine, in human plasma are presented in the table below as a reference. nih.gov The validation would typically include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, following guidelines from regulatory agencies such as the U.S. Food and Drug Administration (USFDA). ijper.org
| Validation Parameter | Acceptance Criteria | Mesalazine Assay Example nih.gov |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.6 - 2.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.3 - 3.8% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 103.8 - 107.2% |
| Recovery | Consistent, precise, and reproducible | 82 - 95% |
High-Resolution Mass Spectrometry for Metabolite Identificationnih.gov
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites. mdpi.comnih.gov When studying the metabolism of olsalazine using this compound, HRMS can distinguish drug-related material from endogenous components based on the unique mass defect of the labeled compound. nih.gov The presence of the 13C12-label results in a characteristic isotopic pattern that can be used to filter the data and pinpoint potential metabolites. The accurate mass measurements allow for the confident determination of the elemental composition of the metabolites, providing crucial information for their structural elucidation. nih.gov One of the known metabolites of olsalazine is olsalazine-O-sulphate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purityyoutube.comnih.govchemicalsknowledgehub.comdntb.gov.ua
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and is also well-suited for determining the isotopic purity and the position of isotopic labels. For this compound, 13C NMR spectroscopy would be particularly informative. The 13C-labeling would result in significantly enhanced signals for the labeled carbon atoms, confirming their position within the molecule. nih.govresearchgate.net Furthermore, quantitative 13C NMR can be used to determine the site-specific 13C content, providing a precise measure of isotopic enrichment at each labeled position. nih.govresearchgate.net 1H NMR would also show characteristic changes in the coupling patterns between protons and the labeled carbons, further confirming the isotopic labeling. chemicalbook.com
Electrochemical Detection in Analytical Chemistrydntb.gov.ua
Electrochemical methods offer a sensitive and cost-effective approach for the detection of electroactive compounds like olsalazine and its primary metabolite, mesalazine (5-aminosalicylic acid). nih.govacs.org While not directly providing isotopic information, electrochemical detectors can be coupled with liquid chromatography to quantify these compounds. The electrochemical oxidation of mesalazine has been well-studied and forms the basis for its detection. nih.govacs.org This technique could be applied to pharmacokinetic studies where the concentration of the active metabolite is of interest. The inherent selectivity of electrochemical detection can reduce the need for extensive sample clean-up.
Bioanalytical Assay Development for Labeled Speciesyoutube.com
The development of a bioanalytical assay for a stable isotope-labeled compound like this compound is integral to its use as an internal standard. The overarching goal is to have an assay where the labeled compound and the analyte co-elute and experience the same ionization efficiency, thereby ensuring that any variation in the analytical process affects both equally. sigmaaldrich.com The development process for such an assay follows the same rigorous steps of method optimization and validation as described in section 5.1.1. ijper.org The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, which are a common source of variability in bioanalytical methods. sigmaaldrich.com
Applications of Olsalazine 13c12 Sodium Salt in Mechanistic Research
Probing Prodrug Activation and Target Site Delivery Mechanisms
Olsalazine (B1677275) is a prodrug designed for colon-specific delivery of its active moiety, mesalamine, also known as 5-aminosalicylic acid (5-ASA). patsnap.comnih.gov The structure of olsalazine consists of two mesalamine molecules linked by an azo bond. nih.govdrugbank.com This design prevents the premature absorption of mesalamine in the upper gastrointestinal tract, ensuring it reaches its target site in the colon. fda.gov
The use of Olsalazine-13C12 Sodium Salt is instrumental in verifying and quantifying this targeted delivery mechanism. By incorporating twelve carbon-13 atoms, the molecule becomes distinguishable from its naturally occurring, unlabeled counterparts. Researchers can administer the labeled compound and use mass spectrometry to trace its journey. This allows for the precise tracking of the intact prodrug as it transits through the stomach and small intestine and confirms its arrival in the colon. Upon reaching the colon, the azo bond is cleaved, releasing two molecules of ¹³C-labeled mesalamine. patsnap.comnih.gov This process enables the direct measurement of the active drug concentration at its intended site of action, the colonic mucosa, providing crucial data on the efficiency of the prodrug strategy.
Table 1: Research Findings on Prodrug Activation and Delivery
| Research Question | Method Using this compound | Expected Finding |
| Confirmation of delivery site | Oral administration followed by analysis of tissue biopsies from different GI tract sections. | High concentrations of labeled olsalazine and minimal labeled 5-ASA in the stomach/small intestine; high concentrations of labeled 5-ASA in the colon. |
| Efficiency of prodrug cleavage | Analysis of luminal contents from the colon. | Quantification of the ratio between intact labeled olsalazine and released labeled 5-ASA to determine cleavage efficiency. |
| Local tissue uptake | Measurement of labeled 5-ASA concentrations within colonic epithelial cells. | Provides data on how effectively the released active drug is absorbed by the target tissue to exert its anti-inflammatory effects. |
Elucidation of Intestinal Microbiome Contributions to Drug Biotransformation
The activation of olsalazine is entirely dependent on the metabolic activity of the gut microbiota. patsnap.com Bacteria residing in the colon produce azoreductase enzymes that are responsible for cleaving the azo bond of olsalazine, thereby releasing the two therapeutic mesalamine molecules. nih.govdrugbank.com This biotransformation is a classic example of a drug-microbiome interaction.
This compound is an invaluable tool for dissecting this relationship. In in vitro studies, the labeled compound can be incubated with specific bacterial species or complex fecal slurries to identify which microbes are most proficient at performing the azoreduction. In animal models, researchers can manipulate the gut microbiome (e.g., through antibiotics or specific diets) and administer this compound to observe the impact on the rate and extent of mesalamine release. nih.gov These studies help to understand the variability in patient response, as differences in individual microbiomes could lead to differences in prodrug activation. A 2022 study investigating the combination of olsalazine and the probiotic Lactobacillus acidophilus found that the probiotic did not significantly alter the pharmacokinetic parameters of olsalazine or 5-ASA, suggesting no change in the total abundance of azoreductase-associated gut microbiota. nih.gov
Quantitative Assessment of Drug Absorption and First-Pass Metabolism
While olsalazine is designed for minimal systemic absorption, a small fraction of the dose is absorbed. fda.gov Based on studies with the unlabeled drug, approximately 2.4% of an oral dose is absorbed systemically, with less than 1% of the parent drug recovered in the urine. drugbank.comfda.govpfizer.com The vast majority, 98-99%, reaches the colon for local action. fda.gov A minor metabolite, olsalazine-O-sulfate (olsalazine-S), is formed in the liver from the small amount of absorbed drug. drugbank.com
Using this compound allows for highly sensitive and specific quantification of these processes. Following administration of the labeled drug, its presence and the presence of its labeled metabolites can be accurately measured in plasma, urine, and feces using liquid chromatography-mass spectrometry (LC-MS). This technique can distinguish the drug administered for the study from any other compounds, eliminating background interference. This precision is critical for building accurate pharmacokinetic models, determining the absolute bioavailability of the prodrug, and quantifying the extent of its limited first-pass metabolism.
Table 2: Hypothetical Pharmacokinetic Data from a Study with this compound
| Analyte | Matrix | Cmax (Peak Concentration) | Tmax (Time to Peak) | Bioavailability |
| ¹³C₁₂-Olsalazine | Plasma | Low (e.g., 1.6-6.2 µmol/L) drugbank.com | ~1 hour drugbank.com | ~2.4% fda.gov |
| ¹³C₆-Mesalamine (5-ASA) | Plasma | Very Low (e.g., 0-4.3 µmol/L) drugbank.com | 4-8 hours drugbank.com | N/A (formed in colon) |
| ¹³C₁₂-Olsalazine-S | Plasma | Detectable, low levels | 2-3 weeks to steady state drugbank.com | N/A (metabolite) |
Development of Isotopic Dilution Assays for Endogenous Biomarkers or Metabolites
Stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative bioanalysis, a technique known as isotopic dilution analysis. While olsalazine itself is not an endogenous compound, its labeled form is crucial for developing robust assays to measure the unlabeled drug and its metabolites.
In a typical pharmacokinetic study, a known quantity of this compound (or its metabolites, ¹³C₆-Mesalamine and ¹³C₆-N-acetyl-5-ASA) is added to a biological sample (e.g., blood or tissue) as an internal standard. During sample preparation and analysis by mass spectrometry, any loss of the analyte will be mirrored by a proportional loss of the heavy-labeled internal standard. The ratio of the unlabeled analyte to the labeled standard allows for extremely accurate and precise quantification of the drug's concentration in the original sample. This methodology is fundamental to modern drug development and clinical pharmacology, ensuring the reliability of data from preclinical and clinical trials.
Studies on Drug-Drug Interactions at the Metabolic Level
Metabolic drug-drug interactions (DDIs) are a significant concern in clinical practice. For olsalazine, the primary "metabolism" leading to its activation is conducted by the gut microbiome. Therefore, potential interactions could arise from co-administered drugs that alter the composition or metabolic function of these intestinal bacteria.
This compound provides a direct method to study such interactions. For example, researchers could design a study where subjects receive the labeled olsalazine alone, and then in combination with a broad-spectrum antibiotic. By measuring the appearance of labeled mesalamine in the feces or its minimal absorption into the bloodstream, they can quantify the extent to which the antibiotic inhibits the bacterial azoreductase activity required for prodrug activation. This approach can identify clinically relevant interactions that might otherwise go unnoticed, such as a reduction in therapeutic efficacy when olsalazine is given with certain other medications. While olsalazine has no noted severe drug-drug interactions, concurrent use with nephrotoxic agents may increase the risk of kidney-related adverse effects due to the excretion profile of its active metabolite, mesalamine. fda.govrxlist.com
Future Directions and Emerging Research Avenues for Stable Isotope Labeled Olsalazine Analogues
Integration with Systems Pharmacology and Omics Approaches for Predictive Modeling
The integration of stable isotope-resolved metabolomics (SIRM) with systems pharmacology and other "omics" technologies is a promising frontier. nih.gov By using Olsalazine-13C12 Sodium Salt as a tracer, researchers can move beyond simple pharmacokinetic profiling to map the dynamic interplay between the drug, host, and gut microbiota. nih.govnih.gov
In this approach, the ¹³C label allows for the precise tracking of Olsalazine's conversion to its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), by bacterial azoreductases in the colon. fda.gov This enables the holistic study of gut microbial metabolites, tracking the incorporation of the carbon backbone into various metabolic pathways. nih.gov The resulting data can be used to construct comprehensive systems pharmacology models that can predict how variations in the gut microbiome composition and function might influence drug efficacy and patient response.
Detailed research findings from such studies could include:
Mapping Metabolic Networks: Tracing the ¹³C atoms from Olsalazine (B1677275) through microbial metabolic networks can reveal which bacterial species are primarily responsible for its activation and how the resulting 5-ASA influences local metabolic output. nih.gov
Host-Microbiome Interactions: By analyzing labeled metabolites in both fecal samples and systemic circulation, it becomes possible to model the complex metabolic crosstalk between the gut microbiota and the host in response to the drug.
Predictive Biomarkers: "Omics" data, such as changes in the metabolome or proteome directly linked to the metabolism of the labeled drug, could lead to the discovery of biomarkers that predict a patient's response to Olsalazine therapy.
Table 1: Potential "Omics" Data Streams from this compound Tracer Studies
| Omics Approach | Data Generated from ¹³C Label | Potential Insight for Predictive Modeling |
|---|---|---|
| Metabolomics (SIRM) | Profile of ¹³C-enriched microbial and host metabolites (e.g., short-chain fatty acids, amino acids). nih.gov | Elucidating the drug's impact on gut microbiome metabolic function and identifying metabolic signatures of drug response. |
| Proteomics (SILAC-style) | Quantification of changes in protein expression in gut epithelial cells or bacteria upon exposure to the drug. nih.govnih.gov | Identifying protein pathways modulated by the drug, such as inflammatory or metabolic pathways. |
| Transcriptomics | Analysis of gene expression changes in host intestinal cells in response to drug metabolites. | Understanding the molecular mechanisms of drug action and identifying genetic markers of sensitivity or resistance. |
Advanced In Vitro Models for Predictive Metabolism and Transport Studies
While animal models are valuable, advanced in vitro systems that more accurately replicate the human gut environment are emerging as critical tools for predictive studies. The use of this compound in these models can provide highly specific data on its metabolism and transport.
Gut-on-a-Chip Models: These microfluidic devices can co-culture human intestinal epithelial cells with specific gut bacteria under physiologically relevant conditions. Introducing ¹³C-labeled Olsalazine would allow researchers to precisely quantify the rate of its conversion to 5-ASA by the co-cultured bacteria and subsequent absorption and transport of ¹³C-labeled 5-ASA across the epithelial barrier.
Anaerobic Fecal Cultures: Incubating viable microbial cells extracted from fecal samples with ¹³C-labeled Olsalazine can provide direct insight into the metabolic capacity of an individual's gut microbiome. nih.gov This can help stratify patients based on their ability to activate the prodrug.
These models offer a controlled environment to study the direct effects of the drug on cellular processes, minimizing the systemic complexities of in vivo studies. nih.gov
Novel Analytical Strategies for Enhanced Sensitivity and Specificity in Tracer Studies
The success of stable isotope tracer studies hinges on the ability of analytical techniques to differentiate labeled from unlabeled molecules with high accuracy and sensitivity. nih.gov Future research with this compound will leverage cutting-edge analytical platforms.
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry are essential for resolving the small mass difference between isotopologues, allowing for precise quantification of ¹³C enrichment in various metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This remains a cornerstone for separating and identifying metabolites from complex biological samples, with continual improvements in column chemistry and ionization sources enhancing sensitivity. nih.gov
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This high-resolution imaging technique can be combined with fluorescence in situ hybridization (FISH) to visualize and quantify the uptake of ¹³C-labeled compounds at the single-bacterial-cell level. pnas.org This could be used to pinpoint which specific bacterial species in a complex community are metabolizing Olsalazine.
These advanced methods are crucial for generating the high-quality data needed for robust modeling and mechanistic interpretation. nih.gov
Table 2: Comparison of Key Analytical Techniques for Olsalazine-13C12 Tracer Studies
| Analytical Technique | Key Advantage | Application in Olsalazine Research |
|---|---|---|
| LC-HRMS | High sensitivity and specificity for quantifying known metabolites in complex mixtures. nih.gov | Quantifying ¹³C-labeled Olsalazine, 5-ASA, and downstream metabolites in fecal, plasma, or urine samples. |
| GC-MS | Excellent for analyzing volatile compounds and certain classes of metabolites. | Measuring ¹³C-enrichment in microbially-produced short-chain fatty acids influenced by Olsalazine. |
| NanoSIMS | Provides subcellular spatial resolution of isotope incorporation. pnas.org | Identifying specific bacterial cells or host cell types that are actively processing the drug or its metabolites. pnas.org |
Development of New Isotopically Labeled Probes for Gastrointestinal Research and Beyond
Beyond its therapeutic use, this compound can be considered a prototype for a new generation of stable isotope-labeled probes for gastrointestinal (GI) research. nih.gov The azo bond linking the two mesalamine molecules is a specific target for bacterial azoreductases, making labeled Olsalazine an excellent tool to probe the functional activity of this enzyme class within the gut microbiome.
Future research could involve designing and synthesizing a panel of such probes with different isotopic labels (e.g., ¹⁵N, ²H) to simultaneously investigate multiple metabolic pathways. nih.gov These probes could be used to:
Assess the impact of diet, antibiotics, or probiotics on the metabolic function of the gut microbiota.
Develop non-invasive breath tests using ¹³C-labeled substrates to diagnose specific types of gut dysbiosis or measure intestinal transit time. iaea.org
Investigate the role of azoreductase activity in the metabolism of other xenobiotics or dietary compounds.
This approach transforms a therapeutic agent into a sophisticated diagnostic and research tool, opening new avenues for understanding gut health and disease. musechem.comiaea.org
Application in Quantitative Proteomics and Metabolomics
Stable isotope labeling is a foundational technique in quantitative proteomics and metabolomics. nih.govnih.gov While distinct from metabolic labeling strategies like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where cells incorporate labeled amino acids into all newly synthesized proteins, the use of a labeled drug like this compound offers a unique way to probe the system's response. youtube.com
In a targeted research design, exposing intestinal cell cultures or gut microbial communities to ¹³C-Olsalazine allows for the tracing of its direct metabolic fate. Concurrently, quantitative proteomics (using label-free or isobaric tagging methods) can be employed to measure how the drug and its metabolites alter protein expression profiles in the host cells or microbes. nih.gov
For example, researchers could investigate:
Changes in Inflammatory Proteins: Quantify changes in the expression of proteins involved in the inflammatory cascade (e.g., cytokines, cyclooxygenases) within intestinal epithelial cells after exposure to ¹³C-5-ASA derived from the labeled prodrug.
Microbial Protein Expression: Assess how the process of metabolizing Olsalazine affects the proteome of key gut bacteria, potentially revealing adaptive responses or mechanisms of toxicity.
This combined metabolomics-proteomics approach provides a powerful, multi-layered view of the drug's mechanism of action, linking its metabolic conversion directly to its functional impact on cellular protein networks. nih.govspringernature.com
Q & A
Q. What are the standard methodologies for synthesizing Olsalazine-<sup>13</sup>C12 Sodium Salt?
Synthesis typically involves coupling isotopically labeled precursors (e.g., <sup>13</sup>C-enriched salicylic acid derivatives) via azo-bond formation, followed by sodium salt formation. Purification is critical and may involve recrystallization or HPLC under controlled pH conditions to ensure isotopic integrity . Confirm stoichiometric ratios using elemental analysis and verify azo-linkage stability via FT-IR spectroscopy .
Q. How can researchers confirm the isotopic purity of Olsalazine-<sup>13</sup>C12 Sodium Salt?
Isotopic purity is assessed using high-resolution mass spectrometry (HR-MS) to detect <sup>13</sup>C enrichment levels and rule out natural isotope interference. <sup>13</sup>C NMR is essential for verifying uniform labeling across all 12 carbon positions, with peak splitting patterns indicating isotopic distribution . Cross-validate results with combustion analysis to quantify total carbon content .
Q. What experimental protocols are recommended for testing solubility in aqueous and organic solvents?
Follow a standardized solubility assay:
- Prepare saturated solutions in distilled water, ethanol, and DMSO at 25°C.
- Filter undissolved salt and quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
- Measure pH of aqueous solutions to assess salt dissociation behavior .
- Classify solubility using criteria from established salt analysis frameworks (e.g., acidic/basic/neutral salt categorization based on pH) .
Q. How should researchers design baseline experiments using Olsalazine-<sup>13</sup>C12 Sodium Salt in metabolic studies?
- Dose calibration : Use tracer amounts (e.g., 0.1–1.0 mg/kg) to avoid isotopic dilution.
- Sample preparation : Employ isotopically matched buffers to prevent exchange reactions.
- Control groups : Include unlabeled Olsalazine Sodium Salt to distinguish isotopic effects.
- Data collection : Use LC-MS/MS for quantification and ensure baseline separation of labeled/unlabeled metabolites .
Advanced Questions
Q. How can isotopic dilution effects be minimized in pharmacokinetic studies with Olsalazine-<sup>13</sup>C12 Sodium Salt?
- Pre-experiment calibration : Determine endogenous levels of unlabeled analogs to adjust tracer doses.
- Compartmental modeling : Use non-linear regression to account for dilution in plasma/tissue matrices.
- Validation : Spike recovery experiments with known concentrations of labeled/unlabeled standards .
Q. What strategies resolve discrepancies in metabolic pathway data derived from <sup>13</sup>C-tracer studies?
- Cross-validation : Combine NMR (for positional <sup>13</sup>C enrichment) with MS (for fragment-specific labeling).
- Pathway inhibition assays : Use enzyme-specific inhibitors to isolate competing metabolic routes.
- Time-course sampling : Track intermediate metabolites to identify rate-limiting steps .
Q. How should researchers address reproducibility challenges in cross-laboratory studies using Olsalazine-<sup>13</sup>C12 Sodium Salt?
- Standardized protocols : Adopt USP/NF guidelines for reagent preparation and quality control (e.g., sulfonic acid cation-exchange resin for purification) .
- Inter-lab calibration : Share isotopic reference materials and validate instrumentation (e.g., NMR magnet strength, MS resolution) .
- Metadata reporting : Document storage conditions (e.g., desiccation, light exposure) to mitigate degradation .
Q. What advanced statistical methods are suitable for analyzing isotopic distribution data from <sup>13</sup>C NMR?
- Peak deconvolution : Use software like MestReNova to resolve overlapping signals.
- Multivariate analysis : Apply PCA or PLS-DA to identify clustering patterns in isotopic enrichment profiles.
- Error modeling : Bootstrap resampling to quantify uncertainty in <sup>13</sup>C abundance measurements .
Methodological Notes
- Data Presentation : Follow guidelines for lab reports, including structured sections for experimental design, statistical analysis, and reproducibility checks .
- Ethical Compliance : Ensure all synthetic protocols adhere to safety standards (e.g., Sigma-Aldrich reagent handling protocols) .
- Contradiction Management : Reconcile conflicting solubility or stability data by repeating experiments under controlled humidity/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
